

exploring the cellular effects of AT7867 dihydrochloride

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An In-Depth Technical Guide to the Cellular Effects of AT7867 Dihydrochloride

Introduction

AT7867 dihydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It targets key nodes within the AGC kinase family, primarily the Akt (also known as Protein Kinase B or PKB) isoforms and the downstream p70 S6 Kinase (p70S6K).[1][2][3] The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell proliferation, survival, glucose metabolism, and apoptosis.[1][4] Its aberrant activation is a frequent event in many human cancers, making it a compelling target for therapeutic intervention.[1] AT7867's dual inhibition of both Akt and p70S6K presents a novel strategy for anticancer therapy.[1] This document provides a comprehensive overview of the cellular effects of AT7867, detailing its mechanism of action, quantitative inhibitory data, experimental methodologies, and its impact on cellular signaling pathways.

Mechanism of Action

AT7867 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing their catalytic activity.[2][3] Its primary targets are the three isoforms of Akt (Akt1, Akt2, and Akt3) and the closely related AGC kinase family members, p70S6K and Protein Kinase A (PKA).[2][3][4] By inhibiting Akt, AT7867 effectively blocks the phosphorylation of numerous downstream substrates. This leads to the disruption of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[1][5] The direct inhibition of p70S6K further enhances this effect by blocking the phosphorylation of the



S6 ribosomal protein (S6RP), a key component in protein synthesis and cell growth regulation. [1][2]

Quantitative Data

The potency of AT7867 has been quantified through various in vitro and cell-based assays. The following tables summarize its inhibitory concentrations against key kinases and its anti-proliferative effects across a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibition by AT7867

Target Kinase	IC50 (nM)	Ki (nM)	Citation(s)
Akt1	32	Not Reported	[2][3][4][6]
Akt2	17	18	[2][3][4][6]
Akt3	47	Not Reported	[2][3][4][6]
p70S6K	20	Not Reported	[2][3][4][6]
PKA	85	Not Reported	[2][3][4][6]

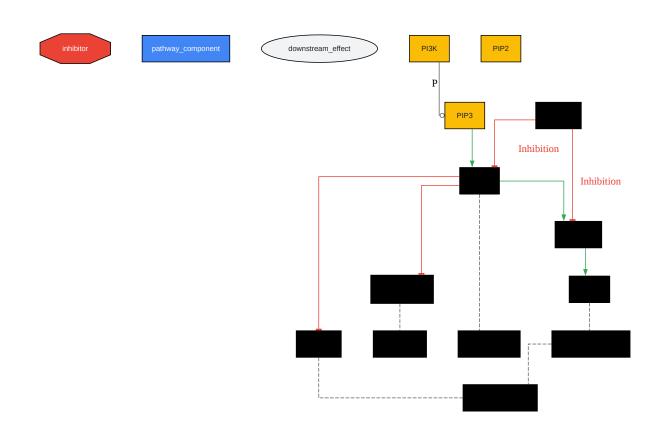
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Citation(s)
MES-SA	Uterine Sarcoma	0.94	[2][3]
MDA-MB-468	Breast Cancer	2.26	[2][3]
MCF-7	Breast Cancer	1.86	[2][3]
HCT116	Colon Cancer	1.76	[2][3]
HT29	Colon Cancer	3.04	[2][3]
U87MG	Glioblastoma	8.22	[2]
PC-3	Prostate Cancer	10.37	[2]
DU145	Prostate Cancer	11.86	[2]



Signaling Pathways and Cellular Effects

AT7867's inhibition of the Akt/p70S6K axis triggers a cascade of downstream cellular events.



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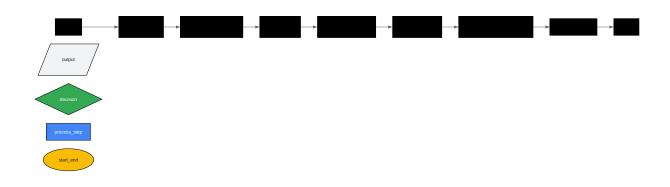
Caption: AT7867 inhibits Akt and p70S6K, disrupting downstream signaling.



Key Cellular Consequences:

- Inhibition of Substrate Phosphorylation: AT7867 treatment leads to a marked decrease in the phosphorylation of direct Akt substrates, such as GSK3β, and downstream targets of p70S6K, like the S6 ribosomal protein (S6RP).[1] This serves as a reliable pharmacodynamic biomarker of the compound's activity in both in vitro and in vivo models.[3]
- Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, AT7867 induces apoptosis
 in various human cancer cell lines.[1] This is often confirmed by detecting markers such as
 cleaved PARP.[2] The de-repression of pro-apoptotic transcription factors like FKHR
 (FoxO1a) and FKHRL1 (FoxO3a) is also a contributing factor.[2]
- Inhibition of Cell Proliferation: As demonstrated by the IC50 values in Table 2, AT7867
 effectively halts the proliferation of a range of cancer cells, particularly those with mutations
 in PTEN or PIK3CA that lead to a constitutively active Akt pathway.[2]
- Cell Cycle Arrest: In some contexts, such as in colorectal cancer stem-like cells, AT7867 has been shown to induce G2/M phase arrest.[7][8]





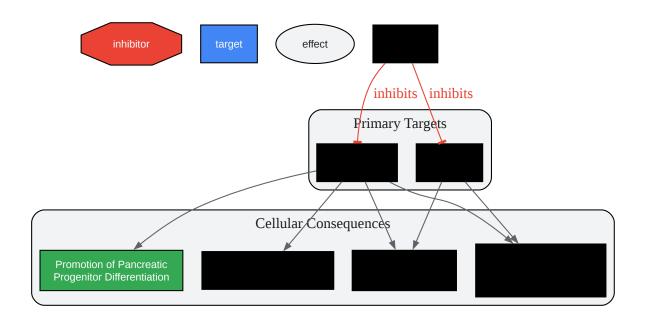
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Caption: Workflow for determining AT7867's effect on cell viability.

Emerging Roles: Pancreatic Progenitor Cell Differentiation

Recent research has uncovered a novel application for AT7867 beyond oncology. Studies have shown that AT7867 treatment can significantly enhance the differentiation of human induced pluripotent stem cells (iPSCs) into pancreatic progenitor (PP) cells.[9][10] It increases the percentage of key progenitor markers such as PDX1+, NKX6.1+, and GP2+.[9][10][11] Interestingly, this effect appears to be driven by improved differentiation rather than increased proliferation.[9] This finding suggests a potential role for AT7867 in developing cell-based therapies for conditions like type 1 diabetes.[12]





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Caption: Logical overview of AT7867's primary cellular effects.

Experimental Protocols In Vitro Kinase Assay (Radiometric Filter Binding)

This assay quantifies the ability of AT7867 to inhibit the enzymatic activity of a target kinase.

- Principle: Measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate by the kinase.
- Methodology:
 - Prepare a reaction mixture containing the purified kinase (e.g., Akt2, PKA, or p70S6K), a known peptide substrate, and a buffer solution with necessary cofactors like MgCl2.[6]
 - Add varying concentrations of AT7867 or a vehicle control (DMSO) to the reaction mixture.
 - Initiate the kinase reaction by adding [y-33P]ATP.



- Incubate the reaction for a defined period (e.g., 20-60 minutes) at a controlled temperature.
- Stop the reaction and spot the mixture onto a phosphocellulose filter paper.
- Wash the filters extensively to remove unincorporated [y-33P]ATP.
- Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
- Calculate the percentage of inhibition at each AT7867 concentration relative to the vehicle control to determine the IC50 value.[2][6]

Cell Viability / Proliferation Assay (MTS/Tetrazolium-Based)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

- Principle: Viable cells contain dehydrogenase enzymes that reduce a tetrazolium compound (like MTS) into a colored formazan product, which can be quantified by measuring its absorbance.
- Methodology:
 - Seed cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of AT7867 dihydrochloride. Include wells with vehicle control (e.g., DMSO) and wells with media only (blank).
 - Incubate the plate for a specified duration, typically 72 hours, under standard cell culture conditions.[13]
 - Add the MTS reagent (or a similar tetrazolium compound like XTT or WST-1) to each well according to the manufacturer's instructions.



- Incubate for 1-4 hours, allowing for the color change to develop.
- Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[13]
- After subtracting the blank, normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of specific proteins within the Akt signaling pathway following AT7867 treatment.

- Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of a target protein (e.g., Akt, GSK3β, S6RP).
- Methodology:
 - Culture cells to ~80% confluency and treat with AT7867 at desired concentrations for a specific time.
 - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473, anti-phospho-GSK3β).[3][14]



- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Conclusion

AT7867 dihydrochloride is a well-characterized inhibitor of the Akt and p70S6K signaling pathways. Its cellular effects are profound, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in a variety of cancer models.[1] The compound's clear mechanism of action and quantifiable effects on downstream biomarkers make it a valuable tool for cancer research.[3] Furthermore, emerging studies highlighting its role in promoting pancreatic progenitor cell differentiation open up new and exciting avenues for its potential application in regenerative medicine.[9][10] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of AT7867.

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